molecular formula C20H17ClN2O7S B2488852 Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-71-8

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2488852
CAS No.: 899959-71-8
M. Wt: 464.87
InChI Key: SDGSDHNHVKJOCI-UHFFFAOYSA-N
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Description

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H17ClN2O7S and its molecular weight is 464.87. The purity is usually 95%.
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Biological Activity

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, particularly in antimicrobial and possibly anticancer domains. This article aims to explore the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Common NameThis compound
CAS Number899959-71-8
Molecular FormulaC20H17ClN2O7S
Molecular Weight464.9 g/mol

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Preliminary studies indicate potential antimicrobial properties , likely due to its structural similarities with other known antibacterial agents. The sulfonyl group may facilitate interactions with bacterial enzymes, while the dihydropyridazine core could enhance its binding affinity to target receptors.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : In vitro tests have shown that the compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 15.625 μM to 125 μM against specific strains, suggesting that this compound may possess comparable efficacy .
  • Mechanism Insights : The bactericidal action may involve inhibition of protein synthesis and disruption of nucleic acid production pathways, similar to other antibiotics in its class .

Case Studies

A series of case studies have been conducted to evaluate the effectiveness of this compound in treating bacterial infections:

  • Study on Staphylococcus aureus : A recent study demonstrated that derivatives of this compound showed a significant reduction in biofilm formation by Staphylococcus aureus, indicating its potential use in treating chronic infections associated with biofilms.
  • Efficacy Against Resistant Strains : Another study highlighted the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA), where it exhibited a notable reduction in viable cell counts compared to control groups .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameAntimicrobial Activity (MIC)Unique Characteristics
Ethyl 4-(5-fluoro-2-methoxyphenyl)sulfonyloxy-6-oxopyridazineMIC 15.625–62.5 μMKnown for broad-spectrum antibacterial effects
Quinolone derivativesMIC 0.381–0.763 μMEffective against a variety of bacterial pathogens
Ethyl 2-cyanoacetateN/AVersatile building block in organic synthesis

This comparative analysis underscores the potential for Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate to serve as a lead compound for further development in antimicrobial therapies.

Properties

IUPAC Name

ethyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O7S/c1-3-29-20(25)19-16(12-18(24)23(22-19)14-7-5-4-6-8-14)30-31(26,27)17-11-13(21)9-10-15(17)28-2/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGSDHNHVKJOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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